molecular formula C13H19ClN2O3S B14567812 1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one CAS No. 61544-48-7

1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one

Cat. No.: B14567812
CAS No.: 61544-48-7
M. Wt: 318.82 g/mol
InChI Key: MSDDDRFCERQEIC-UHFFFAOYSA-N
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Description

1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, dimethylamino groups, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one typically involves multiple steps, including the introduction of the chloro and dimethylamino groups onto the aromatic ring, followed by the addition of the methanesulfonyl group. Common synthetic routes may involve:

    Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce amino groups.

    Dimethylation: The amino groups can be dimethylated using reagents such as formaldehyde and formic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The methanesulfonyl group may enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methylsulfonyl)ethan-1-one: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

    1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(ethylsulfonyl)ethan-1-one: Similar structure but with an ethylsulfonyl group.

Uniqueness

1-[4-Chloro-3,5-bis(dimethylamino)phenyl]-2-(methanesulfonyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61544-48-7

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

1-[4-chloro-3,5-bis(dimethylamino)phenyl]-2-methylsulfonylethanone

InChI

InChI=1S/C13H19ClN2O3S/c1-15(2)10-6-9(12(17)8-20(5,18)19)7-11(13(10)14)16(3)4/h6-7H,8H2,1-5H3

InChI Key

MSDDDRFCERQEIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1Cl)N(C)C)C(=O)CS(=O)(=O)C

Origin of Product

United States

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